molecular formula C23H18ClFN4O3 B2868994 N-(3-chloro-4-fluorophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1358434-21-5

N-(3-chloro-4-fluorophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No. B2868994
CAS RN: 1358434-21-5
M. Wt: 452.87
InChI Key: FTHNHXJKKOURKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H18ClFN4O3 and its molecular weight is 452.87. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

One study outlines the synthesis of derivatives related to the chemical structure , demonstrating their potential anti-inflammatory activity. Compounds synthesized showed significant activity, indicating potential therapeutic applications in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Radioligand Development for Neurodegenerative Disorders

Another critical area of research involves the development of radioligands for imaging applications, particularly in neurodegenerative disorders. Fluoroethoxy and fluoropropoxy substituted compounds, structurally similar to the compound of interest, have been synthesized and shown high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting their utility in studying neurodegenerative diseases through positron emission tomography (PET) (Fookes et al., 2008).

Novel Inhibitors for Disease Treatment

Research on compounds structurally akin to N-(3-chloro-4-fluorophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide also extends to the development of novel inhibitors with potential disease treatment capabilities. For instance, certain derivatives have been explored for their inhibitory activities against specific proteins or receptors, highlighting their therapeutic potential in cancer and other diseases (Stec et al., 2011).

Antimicrobial Properties

The exploration of antimicrobial properties is another significant application. Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, showing promising results against various bacterial and fungal strains. This research opens pathways for the development of new antimicrobial agents (Parikh & Joshi, 2014).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN4O3/c1-13-10-14(2)29(12-19(30)26-16-8-9-18(25)17(24)11-16)23(31)20(13)22-27-21(28-32-22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHNHXJKKOURKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

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